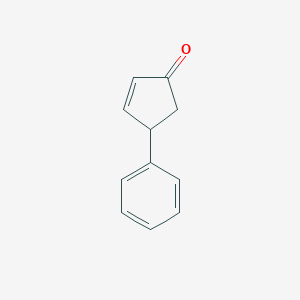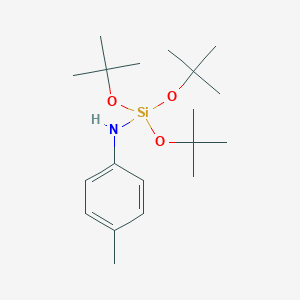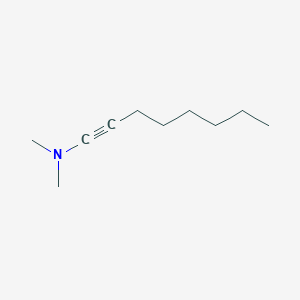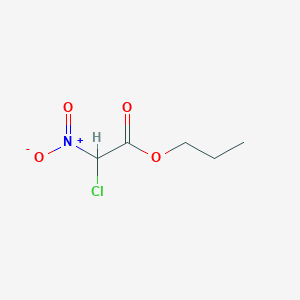
1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline is an organic compound belonging to the imidazoline family This compound is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and four methyl groups attached to the imidazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,5,5-tetramethyl-3-imidazoline with methanol in the presence of a catalyst to introduce the methoxy group. The hydroxy group can be introduced through subsequent reactions involving hydroxylation agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolines.
Scientific Research Applications
1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline involves its interaction with molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a radical scavenger, antioxidant, or enzyme inhibitor, depending on the context of its use.
Comparison with Similar Compounds
4-Hydrazonomethyl-1-hydroxy-2,2,5,5-tetramethyl-3-imidazoline-3-oxide: This compound shares a similar imidazoline core but has different substituents, leading to distinct properties and applications.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a similar structural motif but different functional groups.
Uniqueness: 1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline is unique due to its specific combination of hydroxy and methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
84316-11-0 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-hydroxy-4-methoxy-2,2,5,5-tetramethylimidazole |
InChI |
InChI=1S/C8H16N2O2/c1-7(2)6(12-5)9-8(3,4)10(7)11/h11H,1-5H3 |
InChI Key |
NPGIOQUORZXERY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC(N1O)(C)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
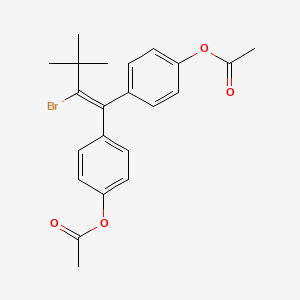
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
arsanium bromide](/img/structure/B14413822.png)
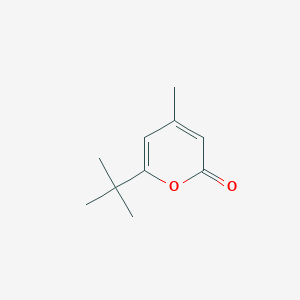
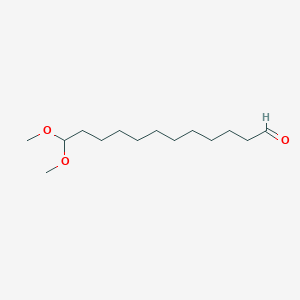
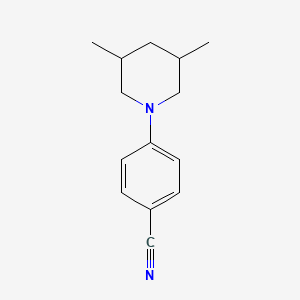
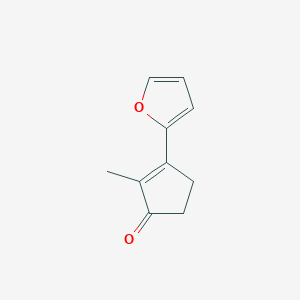
![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)
![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)
